molecular formula C4H7IO B13036828 3-Iodo-3-methyloxetane

3-Iodo-3-methyloxetane

Cat. No.: B13036828
M. Wt: 198.00 g/mol
InChI Key: OFFQCDCTNOEFMS-UHFFFAOYSA-N
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Description

3-Iodo-3-methyloxetane: is an organic compound with the molecular formula C₅H₉IO It is characterized by an oxetane ring, which is a four-membered cyclic ether, substituted with an iodine atom and a methyl group at the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-3-methyloxetane typically involves the iodination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:

3-Methyloxetane+I2+Oxidizing AgentThis compound\text{3-Methyloxetane} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 3-Methyloxetane+I2​+Oxidizing Agent→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-3-methyloxetane: undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form oxetane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

    Substitution: 3-Methyloxetane derivatives with various substituents.

    Reduction: 3-Methyloxetane.

    Oxidation: Oxetane derivatives with different functional groups.

Scientific Research Applications

3-Iodo-3-methyloxetane: has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Iodo-3-methyloxetane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the iodine atom is removed, resulting in the formation of 3-methyloxetane. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack.

Comparison with Similar Compounds

3-Iodo-3-methyloxetane: can be compared with other halogenated oxetanes, such as:

  • 3-Chloro-3-methyloxetane
  • 3-Bromo-3-methyloxetane
  • 3-Fluoro-3-methyloxetane

These compounds share similar structures but differ in their halogen substituents The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, which affects its reactivity and the types of reactions it can undergo

Properties

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

3-iodo-3-methyloxetane

InChI

InChI=1S/C4H7IO/c1-4(5)2-6-3-4/h2-3H2,1H3

InChI Key

OFFQCDCTNOEFMS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)I

Origin of Product

United States

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